Rockogenin

Description

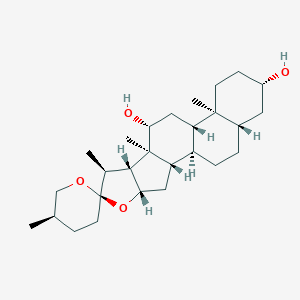

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNMOLSYHYSCMS-TUUYSWIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937213 | |

| Record name | Spirostan-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16653-52-4 | |

| Record name | Rockogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16653-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rockogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirostan-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Steroidal Sapogenins from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and purification of steroidal sapogenins from plant sources. Steroidal sapogenins are a class of bioactive compounds with significant therapeutic potential, serving as crucial precursors for the synthesis of various steroidal drugs.[1] This document details the experimental protocols, presents quantitative data for comparison, and elucidates the general workflow from plant material to purified compound. While the term "Rockogenin" did not yield specific results in a broad search of scientific literature, this guide will utilize well-documented steroidal sapogenins as illustrative examples to provide the required depth and technical detail.

Introduction to Steroidal Sapogenins

Steroidal saponins (B1172615) are naturally occurring glycosides found in a variety of plants.[2] They consist of a steroidal aglycone, known as a sapogenin, linked to one or more sugar chains. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2] The isolation and purification of these sapogenins are critical first steps in drug discovery and development, enabling further investigation into their therapeutic properties and serving as starting materials for the semi-synthesis of steroid hormones.[1][3]

Plant Sources and Precursor Yields

The concentration of steroidal sapogenins varies significantly among different plant species and even between different parts of the same plant. The selection of a high-yielding plant source is a crucial economic consideration for the large-scale production of these compounds. The following table summarizes the yields of precursor saponins or the sapogenin itself from various plant sources, as documented in scientific literature.

| Plant Species | Family | Plant Part | Compound Analyzed | Yield (mg/g dry weight) | Citation(s) |

| Dioscorea tokoro | Dioscoreaceae | Rhizomes | Dioscin (precursor to Diosgenin) | Not explicitly quantified in early studies, but established as the source for the first isolation. | [3] |

| Polygonatum kingianum | Asparagaceae | - | Dioscin and Diosgenin | Diosgenin: ~0.46 mg/g | [4] |

| Gypsophila paniculata | Caryophyllaceae | Roots | Gypsogenin (B1672572) 3-O-glucuronide | 30.2 ± 1.5 | [5] |

| Gypsophila oldhamiana | Caryophyllaceae | Roots | Pure Gypsogenin | ~0.065* | [5] |

| Saponaria officinalis | Caryophyllaceae | Roots | Gypsogenin 3-O-glucuronide | ~0.68** | [5] |

| Paris polyphylla | Melanthiaceae | Stems and Leaves | Polyphyllin II and Polyphyllin VII | Contents in the purified product were 17.3-fold and 28.6-fold higher than in the initial extracts, respectively. | [6] |

*Calculated from a reported yield of 1.3 g of pure gypsogenin from 20 kg of dried roots.[5] **Estimated from a reported 6% yield of saponins containing gypsogenin 3-O-glucuronide.[5]

Experimental Protocols for Isolation and Purification

The isolation of steroidal sapogenins is a multi-step process that generally involves extraction of the parent saponins, hydrolysis to cleave the sugar moieties, and subsequent purification of the aglycone.

The overall process for isolating a steroidal sapogenin, such as diosgenin, from its plant source can be visualized as follows:

This protocol describes the extraction of total saponins from dried and powdered plant material using conventional and modern techniques.[7][8]

Method A: Ethanol (B145695) Reflux Extraction [7]

-

Preparation of Plant Material: Dry the plant material (e.g., roots, rhizomes) at room temperature in a shaded, well-ventilated area. Grind the dried material into a fine powder.

-

Extraction:

-

Place 100 g of the powdered material into a round-bottom flask.

-

Add 800 mL of 60% ethanol (8:1 solvent-to-solid ratio).

-

Heat the mixture to reflux for 1 hour.

-

Allow the mixture to cool and filter to separate the extract from the solid residue.

-

Repeat the extraction on the solid residue two more times with 50% and 40% ethanol for 1 hour each.

-

Combine the three extracts.

-

-

Concentration: Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator to obtain a concentrated aqueous extract containing the total saponins.

Method B: Ultrasound-Assisted Extraction (UAE) [4]

-

Preparation of Plant Material: Prepare the dried, powdered material as described in Method A.

-

Extraction:

-

Place 50 g of the powdered material into a beaker.

-

Add 1.5 L of 10% ethanol (30:1 solvent-to-solid ratio).

-

Perform ultrasonic-assisted extraction for a specified duration and temperature (e.g., 75 minutes at 50°C).

-

Filter the extract and concentrate as described above.

-

This step is crucial for cleaving the glycosidic bonds to liberate the steroidal sapogenin.[3]

-

Hydrolysis:

-

Take the concentrated saponin extract from Protocol 1.

-

Add a mineral acid, such as 2-4 N hydrochloric acid or sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Isolation of Crude Sapogenin:

-

Cool the reaction mixture.

-

Neutralize the acidic solution. The insoluble aglycone (sapogenin) will precipitate out.

-

Collect the precipitate by filtration.

-

Wash the crude product with water to remove salts and other water-soluble impurities.

-

Dry the crude sapogenin.

-

Column chromatography is a widely used technique for the purification of steroidal sapogenins.[5][7]

-

Column Preparation:

-

Pack a glass column with silica (B1680970) gel 60 (0.063–0.200 mm) as the stationary phase.

-

Equilibrate the column with the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

-

-

Sample Loading:

-

Dissolve the crude sapogenin in a minimal amount of the mobile phase or a suitable solvent like chloroform.

-

Load the dissolved sample onto the top of the column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity. For example, start with a low percentage of ethyl acetate (B1210297) in n-hexane and gradually increase the concentration.

-

Collect fractions and monitor the separation using TLC.

-

-

Isolation of Pure Compound:

-

Combine the fractions containing the pure sapogenin.

-

Evaporate the solvent to obtain the purified compound.

-

The pure sapogenin can be further purified by recrystallization from a suitable solvent (e.g., acetone).

-

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[9]

-

Solvent System Preparation: Prepare a two-phase solvent system. A common system for steroid saponins is ethyl acetate-n-butanol-methanol-water (e.g., 4:1:2:4, v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.

-

Sample Preparation: Dissolve the crude or partially purified sapogenin mixture in the lower phase of the solvent system.

-

HSCCC Separation:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate while the column is rotating at a set speed.

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

Continuously pump the mobile phase and collect fractions.

-

-

Detection and Analysis: Monitor the effluent using a detector such as an Evaporative Light Scattering Detector (ELSD), which is suitable for compounds without a strong chromophore.[10] Analyze the collected fractions by HPLC to identify those containing the pure compound.

Signaling Pathways and Biological Activities

While specific signaling pathways for a novel compound like "this compound" are unknown, many steroidal sapogenins and related flavonoids have been shown to modulate various cellular signaling pathways, contributing to their anti-cancer and other therapeutic effects.[11] For instance, the flavonoid apigenin, often found alongside saponins, has been reported to modulate MAPK/ERK and PI3K/Akt signaling pathways.[11] Steroidal sapogenins themselves can exhibit cytoprotective effects against oxidative stress.[1] The study of these pathways is a critical area of research in drug development.

The following diagram illustrates a generalized signaling pathway that can be modulated by bioactive plant-derived compounds, leading to an anti-cancer effect.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 11. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of Rockogenin in Agave Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Agave, comprising over 200 species, is a rich source of steroidal saponins (B1172615) and their aglycones, known as sapogenins. These compounds have garnered significant interest from the scientific community due to their diverse pharmacological activities. Among these is Rockogenin, a spirostanol (B12661974) sapogenin that has been identified in several Agave species. This technical guide provides an in-depth overview of the natural occurrence of this compound, methods for its extraction and isolation, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of this compound in Agave Species

This compound has been reported to occur in various species of the Agave genus. While comprehensive quantitative data across a wide range of species is not extensively available in the current literature, its presence has been confirmed in the leaves of Agave cocui and Agave sisalana.[1] The concentration of sapogenins, including this compound, can vary depending on the plant's age, geographical location, and the specific part of the plant being analyzed.

For the purpose of providing a comparative overview, the following table summarizes the known occurrence of this compound and other major steroidal sapogenins in select Agave species. It is important to note that the quantification of this compound specifically is not always detailed in published studies, which often focus on the more abundant sapogenins like hecogenin (B1673031) and tigogenin.

| Agave Species | Plant Part | This compound Presence | Other Major Sapogenins | Reference |

| Agave cocui | Leaves | Present | Hecogenin, Tigogenin | [1] |

| Agave sisalana | Leaves, Juice | Present | Hecogenin, Tigogenin | [1][2] |

| Agave americana | Leaves | Not explicitly reported | Diosgenin, Tigogenin | |

| Agave atrovirens | Leaves | Not explicitly reported | Gitogenin | |

| Agave lechuguilla | Leaves | Not explicitly reported | Smilagenin, Hecogenin |

Experimental Protocols: Extraction, Isolation, and Quantification

The extraction and isolation of this compound from Agave species follow general procedures for obtaining steroidal sapogenins. These protocols typically involve the hydrolysis of saponins to release the aglycone (sapogenin), followed by extraction and purification.

General Protocol for Extraction and Isolation of this compound

This protocol is a composite of methodologies described in the literature for the extraction of sapogenins from Agave species.[3]

1. Plant Material Preparation:

- Fresh leaves of the desired Agave species are collected.

- The leaves are washed, cut into small pieces, and then homogenized in a blender.

- The resulting pulp is pressed to extract the juice.

2. Acid Hydrolysis:

- The collected juice is acidified with a strong acid, such as hydrochloric acid (HCl), to a final concentration of 2-4 M.

- The acidified juice is heated at a temperature of 70-100°C for 2-4 hours to hydrolyze the saponins into their constituent sapogenins and sugars.

- After hydrolysis, the mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) (NaOH).

3. Extraction of Crude Sapogenins:

- The neutralized hydrolysate is filtered to separate the solid crude sapogenin mixture from the aqueous solution.

- The solid residue is washed with water and dried.

- The dried residue is then extracted with an organic solvent, such as n-hexane or chloroform, using a Soxhlet extractor.

4. Purification of this compound:

- The crude extract is concentrated under reduced pressure.

- The concentrated extract is then subjected to column chromatography on silica (B1680970) gel.

- Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or acetone.

- Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

- Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

5. Quantification:

- Quantification of this compound can be achieved using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., MS or Evaporative Light Scattering Detector - ELSD). A validated analytical method with a certified this compound standard is required for accurate quantification.

Below is a Graphviz diagram illustrating the general workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not yet extensively studied, insights can be drawn from research on structurally similar steroidal sapogenins, such as ruscogenin. Steroidal saponins as a class have been shown to possess a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Research on ruscogenin, a sapogenin with a similar steroidal backbone to this compound, has demonstrated significant anti-inflammatory effects. These effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Based on this evidence, it is plausible to hypothesize that this compound may also exert anti-inflammatory effects through the modulation of the NF-κB pathway. The proposed mechanism involves the inhibition of IκBα degradation, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of inflammatory target genes.

The following diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Anti-cancer Activity and Apoptosis Induction

Many steroidal saponins have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death). The induction of apoptosis is a complex process involving multiple signaling cascades, with the PI3K/Akt/mTOR and MAPK pathways being central regulators of cell survival and proliferation. It is conceivable that this compound could induce apoptosis in cancer cells by modulating these pathways, leading to the activation of caspases and subsequent cell death. Further in vitro studies using various cancer cell lines are necessary to elucidate the potential anti-cancer effects of this compound and its precise mechanism of action.

Conclusion and Future Directions

This compound, a steroidal sapogenin found in Agave species, represents a promising natural product for further investigation. While its presence in Agave cocui and Agave sisalana is established, more extensive quantitative studies across a broader range of Agave species are warranted. The detailed experimental protocols for the extraction and isolation of related sapogenins provide a solid foundation for obtaining pure this compound for biological screening.

The most critical area for future research is the elucidation of this compound's specific biological activities and its molecular targets. Based on the activities of structurally similar compounds, investigating its anti-inflammatory and anti-cancer properties is a logical starting point. In-depth studies on its effects on key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, will be crucial in understanding its mechanism of action and evaluating its potential as a lead compound for drug development. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. Agave sislana [wisdomlib.org]

- 3. Extraction and Characterization of Sapogeninchemical From Agave Sisalana Leaves and Separation of Hecogenin For Pharmaceutical Product Starting Materials [etd.aau.edu.et]

- 4. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KoreaMed Synapse [synapse.koreamed.org]

The Biosynthesis of Rockogenin in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rockogenin, a steroidal sapogenin with significant pharmacological potential, is a natural product found in various plant species, notably within the Agave genus. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in plants. It details the enzymatic steps from primary metabolites to the final complex structure, summarizes available quantitative data, and provides representative experimental protocols for key analytical techniques. Furthermore, this guide utilizes Graphviz diagrams to visually represent the intricate molecular pathways and experimental workflows, offering a clear and comprehensive resource for the scientific community.

Introduction to this compound and Steroidal Sapogenins

Steroidal saponins (B1172615) are a diverse class of plant secondary metabolites characterized by a steroidal aglycone backbone (the sapogenin) linked to one or more sugar moieties.[1][2] These compounds exhibit a wide range of biological activities, making them valuable for the pharmaceutical industry. This compound is a spirostanol-type sapogenin, a subclass of steroidal saponins, and has been identified in several Agave species.[3] The core of this compound's structure is a C27 cholestane (B1235564) skeleton, which undergoes a series of enzymatic modifications to yield the final molecule.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages: the formation of the precursor 2,3-oxidosqualene (B107256), the synthesis of the cholesterol backbone, and the subsequent modification of cholesterol to form this compound.

Stage 1: Formation of 2,3-Oxidosqualene

The journey to this compound begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two independent pathways in plants: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[4]

A series of enzymatic reactions, including condensations catalyzed by geranyl pyrophosphate synthase (GPPS) and farnesyl pyrophosphate synthase (FPPS), leads to the formation of the C15 compound farnesyl pyrophosphate (FPP).[4] Two molecules of FPP are then joined tail-to-tail by squalene (B77637) synthase (SQS) to produce the C30 triterpene, squalene. Finally, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, a critical branch-point intermediate in the biosynthesis of sterols and triterpenoids.[4][5]

Stage 2: Synthesis of the Cholesterol Backbone

In plants, the cyclization of 2,3-oxidosqualene is a key diversifying step. While animals and fungi primarily use lanosterol (B1674476) synthase to produce lanosterol, plants predominantly utilize cycloartenol (B190886) synthase (CAS) to form the pentacyclic triterpenoid, cycloartenol.[4][6] Although a minor lanosterol-mediated pathway to phytosterols (B1254722) has been identified in some plants, the cycloartenol pathway is the major route for sterol biosynthesis.[7][8][9]

Cycloartenol then undergoes a series of enzymatic modifications, including demethylations and isomerizations, to be converted into cholesterol.[10][11] This part of the pathway involves several enzymes that are shared with the biosynthesis of other phytosterols, as well as some enzymes that are specific to cholesterol synthesis. Key enzyme families involved include sterol methyltransferases (SMTs) and sterol side chain reductases (SSRs).[6] Specifically, SSR2 has been implicated in the synthesis of cholesterol by catalyzing the conversion of cycloartenol to cycloartanol.[6]

Stage 3: Conversion of Cholesterol to this compound

The final stage of this compound biosynthesis involves the modification of the cholesterol side chain to form the characteristic spirostanol (B12661974) structure. This process is believed to involve a series of hydroxylation, oxidation, and glycosylation reactions.[1] While the exact enzymatic sequence leading to this compound is not fully elucidated, it is hypothesized to proceed through several intermediates.

Key modifications include hydroxylation at various positions on the steroidal backbone and side chain, catalyzed by cytochrome P450 monooxygenases (CYPs).[5] This is followed by the formation of the furostanol ring and subsequent closure to the spirostanol ring system. Finally, glycosyltransferases (GTs) attach sugar moieties to the sapogenin core, although this compound itself is the aglycone. The specific CYPs and GTs involved in this compound biosynthesis are still under investigation.

Quantitative Data on Sapogenin Content in Agave Species

Quantitative analysis of sapogenin content provides valuable information for selecting high-yielding plant sources and for metabolic engineering strategies. The following table summarizes the content of major steroidal sapogenins, including diosgenin (B1670711) and tigogenin (B51453) (which are structurally related to this compound), in the leaves of various Agave species.

| Agave Species | Collection Location | Diosgenin (mg/g dry weight) | Tigogenin (mg/g dry weight) | Sarsasapogenin (mg/g dry weight) |

| A. americana var. oaxacensis L. | Oaxaca, Mexico | Highest content | - | - |

| A. angustifolia Haw. | Guerrero, Mexico | - | Highest content | - |

| A. cupreata | - | Present | Present | Present |

| A. potatorum Zucc. | - | Data provided for the first time | Data provided for the first time | - |

| A. karwinskii Zucc. | - | Data provided for the first time | Data provided for the first time | - |

| Data adapted from a comparative study on steroidal sapogenins in Agave species.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of this compound from Plant Material

Objective: To extract and quantify this compound from Agave leaf tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Agave leaf tissue

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Water (deionized)

-

Formic acid

-

This compound standard

-

Mortar and pestle or grinder

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC-MS/MS system

Protocol:

-

Sample Preparation: Freeze fresh Agave leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.

-

Extraction: a. Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. b. Add 1 mL of 80% methanol. c. Vortex vigorously for 1 minute. d. Sonicate for 30 minutes in an ultrasonic bath. e. Centrifuge at 13,000 rpm for 10 minutes. f. Collect the supernatant. g. Repeat the extraction process (steps b-f) on the pellet twice more. h. Pool the supernatants.

-

Sample Cleanup: a. Evaporate the pooled supernatant to dryness under a stream of nitrogen or in a vacuum concentrator. b. Re-dissolve the residue in 500 µL of 50% methanol. c. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS/MS Analysis: a. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C. b. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound using a standard.

- Optimize cone voltage and collision energy for maximum sensitivity.

-

Quantification: a. Prepare a calibration curve using a series of this compound standard solutions of known concentrations. b. Analyze the samples and the calibration standards using the established HPLC-MS/MS method. c. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Representative Enzyme Assay: Cytochrome P450 Hydroxylase Activity

Objective: To determine the activity of a candidate cytochrome P450 enzyme involved in the hydroxylation of a steroidal intermediate.

Materials:

-

Recombinant CYP450 enzyme expressed in a suitable host (e.g., yeast microsomes, E. coli).

-

NADPH-cytochrome P450 reductase (if not co-expressed).

-

Steroidal substrate (e.g., cholesterol or a downstream intermediate).

-

NADPH.

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

Organic solvent (e.g., ethyl acetate) for extraction.

-

HPLC or GC-MS system for product analysis.

Protocol:

-

Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare a reaction mixture containing:

- 100 mM Potassium phosphate buffer (pH 7.4).

- Recombinant CYP450 enzyme (e.g., 10-50 pmol).

- NADPH-cytochrome P450 reductase (if required, in a suitable molar ratio to the CYP).

- Steroidal substrate (e.g., 50 µM, dissolved in a minimal amount of a suitable solvent like DMSO). b. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiation of Reaction: a. Start the reaction by adding NADPH to a final concentration of 1 mM. b. The total reaction volume is typically 100-200 µL.

-

Incubation: a. Incubate the reaction mixture at the chosen temperature for a specific time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Termination of Reaction: a. Stop the reaction by adding an equal volume of an organic solvent, such as ethyl acetate.

-

Product Extraction: a. Vortex the mixture vigorously for 1 minute. b. Centrifuge at high speed to separate the phases. c. Carefully transfer the organic (upper) layer to a new tube. d. Repeat the extraction of the aqueous phase with the same organic solvent. e. Pool the organic extracts and evaporate to dryness.

-

Analysis: a. Re-dissolve the residue in a suitable solvent for analysis. b. Analyze the sample by HPLC or GC-MS to identify and quantify the hydroxylated product. c. Compare the retention time and mass spectrum of the product with an authentic standard if available. d. Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualizing the Biosynthesis and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Overview of the this compound biosynthetic pathway.

Caption: General experimental workflows for this compound analysis.

Regulation of Steroidal Sapogenin Biosynthesis

The biosynthesis of steroidal saponins is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The expression of key enzyme-encoding genes in the pathway is controlled by various transcription factors.[1] Furthermore, the production of steroidal saponins can be induced by elicitors such as methyl jasmonate (MeJA), suggesting a role for these compounds in plant defense responses.[1] Understanding the regulatory networks governing this compound biosynthesis is essential for developing strategies to enhance its production through metabolic engineering or elicitation.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the biosynthetic pathway of this compound in plants, from its primary metabolic precursors to the final sapogenin structure. While significant progress has been made in elucidating the general steps of steroidal saponin (B1150181) biosynthesis, the specific enzymes and intermediates in the later stages of this compound formation remain an active area of research. Future work should focus on the identification and characterization of the cytochrome P450s and glycosyltransferases responsible for the final modifications of the cholesterol backbone. The application of multi-omics approaches, combined with functional genomics, will be instrumental in unraveling the complete biosynthetic and regulatory network of this compound. This knowledge will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of this valuable pharmacologically active compound.

References

- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study of steroidal sapogenins content in leaves of five Agave species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 6. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Chemical Structure Elucidation of Rockogenin

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies and data integral to the chemical structure elucidation of Rockogenin, a naturally occurring spirostanol (B12661974) sapogenin. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols and spectroscopic data that have been pivotal in defining the precise chemical architecture of this important steroidal compound.

Introduction

This compound, systematically named (25R)-5α-Spirostan-3β,12β-diol, is a key member of the steroidal saponin (B1150181) family, a diverse group of natural products with a wide range of biological activities. The precise determination of its three-dimensional structure is fundamental to understanding its chemical properties, potential therapeutic applications, and for use as a standard in natural product chemistry. This guide synthesizes the critical analytical techniques employed in its structural confirmation.

Physicochemical and Spectroscopic Data

The foundational data for the structural elucidation of this compound are summarized below. These data points have been established through a combination of spectroscopic and analytical techniques.

| Property | Value |

| Molecular Formula | C₂₇H₄₄O₄ |

| Molecular Weight | 432.64 g/mol |

| Systematic Name | (25R)-5α-Spirostan-3β,12β-diol |

Spectroscopic Analysis for Structural Elucidation

The elucidation of this compound's complex steroidal framework has heavily relied on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR data for a steroidal sapogenin like this compound is as follows:

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Pyridine-d₅, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical for resolving overlapping signals.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher for ¹H NMR) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts and multiplicities (singlet, doublet, triplet, multiplet) of all hydrogen atoms in the molecule. Integration of the signals provides the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to determine the chemical shifts of all 27 carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for establishing connectivity and spatial relationships. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

-

3.1.2. Expected NMR Data for this compound

Based on the known structure of (25R)-5α-Spirostan-3β,12β-diol, the following characteristic signals are anticipated in its NMR spectra:

-

¹H NMR:

-

Diagnostic signals for the methyl groups at C-18, C-19, C-21, and C-27.

-

Signals for the oxymethine protons at C-3 and C-12, the chemical shifts and coupling constants of which are indicative of their stereochemistry (α or β).

-

Complex multiplets in the aliphatic region corresponding to the steroidal ring protons.

-

Characteristic signals for the protons of the spiroketal moiety (rings E and F).

-

-

¹³C NMR:

-

A total of 27 carbon signals.

-

Signals for the two hydroxyl-bearing carbons (C-3 and C-12).

-

The characteristic spiroketal carbon signal (C-22).

-

Signals for the four methyl carbons.

-

A series of signals for the methylene (B1212753) and methine carbons of the steroid nucleus.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and crucial information about its structure through the analysis of its fragmentation patterns.

3.2.1. Experimental Protocol: Mass Spectrometry

-

Ionization: A suitable soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions of this compound with minimal fragmentation.

-

Mass Analysis: High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

3.2.2. Expected Fragmentation Pattern of this compound

The fragmentation of spirostanol sapogenins like this compound in MS/MS experiments is well-characterized and typically involves cleavages of the spiroketal rings (E and F) and the steroid nucleus. Key expected fragmentation pathways would lead to the formation of diagnostic ions that can confirm the spirostanol skeleton.

X-ray Crystallography

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry.

4.1. Experimental Protocol: X-ray Crystallography

-

Crystallization: The primary and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.

A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound. Therefore, the structural elucidation has historically relied on the combination of NMR and MS data, along with chemical correlation to compounds of known stereochemistry.

Logical Workflow for Structure Elucidation

The logical progression of experiments to elucidate the structure of an unknown natural product like this compound is depicted in the following workflow diagram.

Spectroscopic Elucidation of Rockogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rockogenin, a steroidal sapogenin. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details relevant experimental protocols, and provides a logical framework for the spectroscopic analysis of this compound.

Chemical Structure of this compound

This compound is a spirostanol (B12661974) sapogenin with the chemical formula C₂₇H₄₄O₄ and a molecular weight of 432.64 g/mol . Its structure is characterized by a steroid nucleus with a spiroketal side chain, which is a common feature among this class of natural products.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. Due to the limited availability of complete experimental datasets for this compound in the public domain, representative data and typical chemical shift ranges for closely related spirostanol sapogenins are also discussed to provide a comprehensive analytical context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for determining the carbon skeleton and stereochemistry of steroidal sapogenins like this compound.

2.1.1. ¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) for this compound Acetate (B1210297) in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.65 | m | - |

| H-12 | 4.51 | dd | 4.7, 11.2 |

| H-16 | 4.37 | dd | 7.5, 14.6 |

| H-26eq | 3.43 | dd | 2.9, 10.7 |

| H-26ax | 3.32 | dd | 10.9, 10.9 |

| CH₃ (acetyl) | 2.01 | s | - |

| CH₃ (acetyl) | 1.99 | s | - |

| H-21 | 0.90 | d | 6.6 |

| H-19 | 0.85 | s | - |

| H-18 | 0.84 | s | - |

| H-27 | 0.78 | d | 6.3 |

Note: This data is for this compound acetate. The chemical shift of H-3 in this compound would be expected to be further upfield (at a lower ppm value) due to the absence of the deshielding acetyl group.

2.1.2. ¹³C NMR Data

A complete, publicly accessible ¹³C NMR dataset for this compound has not been identified in the initial search. However, spectral databases contain entries for this compound, and the data can be accessed through specialized platforms. For the purpose of this guide, a representative table of expected chemical shifts based on the analysis of related spirostanol sapogenins is provided below. The carbon chemical shifts are highly characteristic for the spirostan (B1235563) skeleton.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a Spirostanol Skeleton Similar to this compound

| Carbon | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |

| C-1 | 30-40 | C-15 | 30-40 |

| C-2 | 25-35 | C-16 | 80-90 |

| C-3 | 70-80 | C-17 | 60-70 |

| C-4 | 35-45 | C-18 | 15-20 |

| C-5 | 40-50 | C-19 | 10-20 |

| C-6 | 25-35 | C-20 | 40-50 |

| C-7 | 25-35 | C-21 | 10-20 |

| C-8 | 30-40 | C-22 | 100-110 |

| C-9 | 50-60 | C-23 | 25-35 |

| C-10 | 35-45 | C-24 | 25-35 |

| C-11 | 20-30 | C-25 | 30-40 |

| C-12 | 70-80 | C-26 | 65-75 |

| C-13 | 40-50 | C-27 | 15-25 |

| C-14 | 50-60 |

Note: These are approximate chemical shift ranges. Actual values for this compound may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (O-H) and ether (C-O) functional groups, as well as C-H bonds within the steroid framework.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H | Stretching |

| 2950-2850 | C-H (sp³) | Stretching |

| 1470-1450 | C-H | Bending |

| 1100-1000 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₂₇H₄₄O₄), the molecular ion peak [M]⁺ would be expected at m/z 432.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 432 | [M]⁺ (Molecular Ion) |

| 414 | [M - H₂O]⁺ |

| 399 | [M - H₂O - CH₃]⁺ |

| Further fragments | Characteristic losses from the steroid skeleton and spiroketal side chain. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following sections describe generalized protocols for the analysis of steroidal sapogenins, which are directly applicable to this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-5 seconds

-

Temperature: 298 K

-

¹³C NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer is preferred.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used.

-

Acquisition Parameters:

-

Spectral Width: ~200-250 ppm

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

-

Relaxation Delay: 2-5 seconds

-

Temperature: 298 K

-

2D NMR Experiments:

-

For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. These experiments help establish proton-proton and proton-carbon correlations within the molecule.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of purified this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

Mass Spectrometry Acquisition (e.g., using Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquisition Parameters:

-

Mass Range: m/z 100-1000

-

Capillary Voltage: 3-5 kV

-

Source Temperature: 100-150 °C

-

-

For fragmentation studies (MS/MS), the molecular ion (m/z 432) is selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and further research, it is recommended to acquire a complete set of high-resolution spectroscopic data on a purified sample of this compound.

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Rockogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rockogenin, a steroidal sapogenin, possesses a complex stereochemical architecture that is fundamental to its biological activity. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, intended to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The guide details the established absolute configuration, summarizes key quantitative data, outlines the experimental methodologies used for its determination, and presents a logical workflow for stereochemical elucidation.

Introduction

This compound is a naturally occurring spirostanol (B12661974) sapogenin, a class of compounds that have garnered significant interest for their diverse pharmacological properties. The intricate three-dimensional arrangement of atoms in this compound, specifically its stereochemistry, dictates its molecular shape and, consequently, its interaction with biological targets. A thorough understanding of its absolute configuration is therefore critical for structure-activity relationship (SAR) studies, synthetic efforts, and the development of this compound-based therapeutic agents.

Absolute Configuration of this compound

The absolute configuration of this compound has been unequivocally established as (3β,5α,12β,25R)-Spirostan-3,12-diol . This configuration defines the spatial orientation of substituents at the chiral centers within the steroid nucleus and the spiroketal side chain. The molecule contains thirteen defined stereocenters, leading to a highly specific and rigid three-dimensional structure.

The key stereochemical features are:

-

C-3: The hydroxyl group is in the β-position (equatorial).

-

C-5: The A/B ring fusion is trans, with the hydrogen atom in the α-position.

-

C-12: The hydroxyl group is in the β-position.

-

C-25: The methyl group at C-27 is in the (R)-configuration, defining the stereochemistry of the spiroketal F-ring.

The established stereochemistry is also represented by its InChI and SMILES notations:

-

InChI: InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1[1]

-

SMILES: C[C@@H]1CC[C@@]2(--INVALID-LINK--[C@@]3([H])--INVALID-LINK--(C[C@@]4([H])[C@]5([H])CC[C@@]6([H])C--INVALID-LINK--[C@@]5([H])C--INVALID-LINK--O)O)O2)OC1[1]

Quantitative Stereochemical Data

Precise quantitative data is essential for the characterization and identification of this compound. The following table summarizes the key physicochemical property related to its stereochemistry.

| Property | Value | Reference |

| Specific Rotation ([α]D) | Negative (-) | [1] |

| Molecular Formula | C27H44O4 | [1] |

| Molecular Weight | 432.64 g/mol | [1] |

Note: While the optical rotation is known to be negative (levorotatory), the specific rotation value from the original literature by Marker and Rohrmann (1940) was not available in the searched databases. This value is crucial for confirming the enantiomeric purity of synthetic or isolated samples.

Experimental Determination of Absolute Configuration

The absolute configuration of this compound was historically determined through a combination of chemical degradation, synthesis, and spectroscopic techniques. Modern confirmation relies heavily on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Stereochemical Elucidation

The logical workflow for determining the absolute configuration of a natural product like this compound is outlined below.

Caption: Workflow for the Elucidation of this compound's Stereochemistry.

Key Experimental Protocols

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.

Protocol:

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are then refined.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the diffraction data, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.

Note: A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for this compound.

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule in solution.

Protocol:

-

Sample Preparation: A solution of pure this compound is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D NMR Spectroscopy: 1H and 13C NMR spectra are acquired to identify the chemical shifts and multiplicities of all proton and carbon signals.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Establishes 1H-1H coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Strong NOE correlations between specific protons are used to deduce the relative stereochemistry of substituents and ring junctions. For example, a strong NOE between the axial protons at C-1 and C-3 would support the trans-fusion of the A/B rings.

-

A study of this compound acetate (B1210297) provided the following partial 1H NMR data (300 MHz, CDCl3): δ 4.65 (m, 1H, H-3), 4.51 (dd, J = 11.2, 4.7 Hz, 1H, H-12), 4.37 (dd, J = 14.6, 7.5 Hz, 1H, H-16), 3.43 (dd, J = 10.7, 2.9 Hz, 1H, H-26eq), 3.32 (dd, J = 10.9, 10.9 Hz, 1H, H-26ax), 0.90 (d, J = 6.6 Hz, 3H, H-21), 0.85 (s, 3H, H-19), 0.84 (s, 3H, H-18), 0.78 (d, J = 6.3 Hz, H-27).[2]

Conclusion

The stereochemistry and absolute configuration of this compound are well-defined, providing a solid foundation for further research. The (3β,5α,12β,25R) configuration is crucial for its biological activity and any synthetic or semi-synthetic studies must carefully control these stereocenters. While the absolute configuration is established, the public availability of detailed quantitative data, such as a specific rotation value from a modern determination and a complete set of assigned NMR data for the parent compound, would be highly beneficial to the scientific community. Furthermore, a deposited crystal structure would provide the ultimate reference for computational modeling and SAR studies. This guide serves to consolidate the current knowledge and highlight the experimental approaches necessary for the rigorous stereochemical analysis of this compound and related steroidal sapogenins.

References

Physical and chemical properties of Rockogenin

An In-depth Technical Guide to the Physical and Chemical Properties of Rockogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring steroidal sapogenin, a class of compounds characterized by a spirostane skeleton. As an aglycone, it forms the core non-sugar portion of saponins (B1172615) found in various plant species. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and its role in modulating key signaling pathways. Its potential as a therapeutic agent, particularly due to its anti-inflammatory properties, makes it a compound of significant interest in drug discovery and development.

Physicochemical Properties

This compound's identity is established by its unique chemical structure and corresponding physical properties. These constants are critical for its identification, purification, and formulation.

Chemical Identifiers

-

Systematic Name: (1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-10,16-diol[1]

-

Synonyms: (3β,5α,12β,25R)-Spirostan-3,12-diol, 5α-Spirostan-3β,12β-diol, (25R)-

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₄O₄ | [1] |

| Molecular Weight | 432.64 g/mol | [1] |

| Melting Point | 207 - 221 °C | |

| Boiling Point | 550.5 ± 50.0 °C (Predicted) | |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | |

| pKa | 14.77 ± 0.70 (Predicted) | |

| CAS Registry Number | 16653-52-4 | |

| InChI | InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1 | [1] |

| InChIKey | BQNMOLSYHYSCMS-TUUYSWIFSA-N | [1] |

| Canonical SMILES | C[C@H]1CC[C@]2(--INVALID-LINK--[C@]3([H])--INVALID-LINK--(C[C@]4([H])[C@]5([H])CC[C@]6([H])C--INVALID-LINK--O">C@HO)O2)OC1 | [1] |

Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general properties of steroidal sapogenins, a qualitative solubility profile can be inferred.

Table 2: Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol (B145695) | Soluble | The hydroxyl groups allow for hydrogen bonding with protic solvents. |

| Polar Aprotic | DMSO, Acetone | Moderately Soluble | The large hydrophobic steroid backbone limits solubility in highly polar aprotic solvents. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The presence of polar hydroxyl groups prevents dissolution in non-polar solvents. |

| Chlorinated | Chloroform (B151607) (CHCl₃) | Soluble | Often used as a solvent for NMR analysis of similar steroids.[2] |

Spectral Data

Spectroscopic analysis is fundamental to the structural confirmation of this compound. While full datasets are often proprietary, the availability of data and expected spectral features are summarized below.

Table 3: Summary of Available Spectral Data for this compound

| Technique | Availability / Key Features | Source(s) |

| ¹H-NMR | Data for this compound Acetate (derivative) in CDCl₃ has been published. Key signals include multiplets for protons at C-3, C-12, and C-16, and singlets for acetyl methyl groups. | [3] |

| ¹³C-NMR | A ¹³C-NMR spectrum in CDCl₃ is available through the SpectraBase database, typically requiring a subscription for full access. | [2] |

| Mass Spec. | Specific high-resolution MS data is not publicly available. Expected analysis via ESI-MS would show a prominent [M+H]⁺ ion at m/z 433.33. | |

| IR | A computed Vapor Phase IR (VPIR) spectrum is available in the Wiley KnowItAll™ IR Spectral Library. Expected absorptions include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and multiple C-O stretches in the fingerprint region (1200-1000 cm⁻¹). | [2] |

Experimental Protocols

Isolation and Purification of Steroidal Sapogenins

The following is a generalized yet detailed protocol for the isolation of this compound from a plant source, synthesized from established methodologies for steroidal sapogenins.[4][5][6]

Step 1: Preparation of Plant Material

-

Collect and authenticate the plant material (e.g., rhizomes, leaves).

-

Shade-dry the material to a constant weight and grind it into a fine powder.

Step 2: Defatting

-

Load the powdered material into a Soxhlet apparatus.

-

Extract with a non-polar solvent, such as petroleum ether or n-hexane, for 6-8 hours to remove lipids and other non-polar constituents.[5]

-

Air-dry the defatted plant material to remove residual solvent.

Step 3: Acid Hydrolysis

-

Suspend the defatted powder in an aqueous solution of 2-4 M hydrochloric acid (HCl).

-

Reflux the mixture for 4-6 hours. This step cleaves the glycosidic linkages of the saponins, releasing the free aglycone (this compound).[5]

-

After cooling, filter the mixture and wash the solid residue with distilled water until the filtrate is neutral (pH ~7).

-

Dry the solid residue (the crude sapogenin extract) in an oven at 60-80 °C.

Step 4: Extraction of Crude Sapogenin

-

Extract the dried, hydrolyzed material exhaustively in a Soxhlet apparatus using a solvent such as chloroform or n-hexane.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield the crude this compound.

Step 5: Chromatographic Purification

-

Column Preparation: Prepare a macroporous resin or silica (B1680970) gel column. For macroporous resins, pre-soak in ethanol for 24 hours, then wash with deionized water until all ethanol is removed.[4]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column using a stepwise or gradient system. A common method is to start with 100% water and gradually increase the concentration of ethanol (e.g., 20%, 40%, 60%, 80%, 95% ethanol in water).[4]

-

Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Final Purification: Combine the fractions containing pure this compound and concentrate under reduced pressure. The final product can be recrystallized from a suitable solvent (e.g., methanol/water) to obtain high-purity crystals.

Workflow for Structural Characterization

The identity and purity of the isolated this compound must be confirmed through a systematic analytical workflow.

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of inflammatory pathways, primarily through its interaction with Retinoid-related Orphan Receptor gamma t (RORγt).

Inhibition of the RORγt-IL-17 Axis

RORγt is a master transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[7][8] The dysregulation of the RORγt-IL-17 axis is implicated in a variety of autoimmune diseases. This compound functions as an inhibitor of RORγt, thereby suppressing IL-17 production and exerting an anti-inflammatory effect.

The signaling cascade is initiated by cytokines such as TGF-β and IL-6, which activate STAT3 transcription factors in naive T-cells. Activated STAT3 induces the expression of RORγt.[9][10] RORγt then translocates to the nucleus and binds to specific DNA sequences known as ROR Response Elements (ROREs) within the promoter region of the Il17a gene, driving its transcription.[7][9] this compound intervenes by inhibiting the transcriptional activity of RORγt, which blocks the production of IL-17 and mitigates the downstream inflammatory response.

References

- 1. GSRS [precision.fda.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. researchgate.net [researchgate.net]

Rockogenin: A Technical Guide to its Potential as a Steroidal Sapogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rockogenin, a naturally occurring steroidal sapogenin, presents a compelling scaffold for investigation in drug discovery and development. As a member of the spirostanol (B12661974) class, it shares structural similarities with other bioactive sapogenins that have demonstrated a wide array of pharmacological effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties and potential biological activities. While specific quantitative data for this compound remains limited in publicly available literature, this document aggregates data from closely related steroidal saponins (B1172615) to illustrate its potential. Detailed experimental protocols for extraction, purification, and bioactivity assessment are provided to facilitate further research. Furthermore, potential signaling pathways that may be modulated by this compound, based on evidence from analogous compounds, are visualized to guide mechanistic studies.

Introduction to this compound

This compound is a steroidal sapogenin characterized by a spirostane skeleton. Sapogenins are the aglycone moieties of saponins, which are naturally occurring glycosides found in a variety of plants. The unique structural features of steroidal sapogenins are pivotal to their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects. While research on this compound itself is not extensive, its classification suggests significant therapeutic potential worthy of exploration.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₄₄O₄ |

| Molecular Weight | 432.64 g/mol |

| IUPAC Name | (1S,2R,4R,6S,7R,8S,9S,10R,12R,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-10,16-diol |

| CAS Number | 16653-52-4 |

Potential Biological Activities and Quantitative Data from Related Steroidal Sapogenins

Direct quantitative biological data for this compound is scarce. However, the activities of other steroidal saponins provide a strong rationale for investigating this compound in similar assays. The following tables summarize the activities of representative steroidal saponins.

Table 3.1: Antimicrobial Activity of Steroidal Saponins

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Chonglouoside SL-6 | Propionibacterium acnes | 3.9 | [1] |

| Chonglouoside SL-2 | Propionibacterium acnes | 62.5 | [1] |

| Chonglouoside SL-3 | Propionibacterium acnes | 62.5 | [1] |

| Chonglouoside SL-8 | Propionibacterium acnes | 16.5 | [1] |

| Chonglouoside SL-9 | Propionibacterium acnes | 17.2 | [1] |

| Chonglouoside SL-11 | Propionibacterium acnes | 7.8 | [1] |

Table 3.2: Anti-Inflammatory Activity of Steroidal Saponins

| Compound | Assay | IC₅₀ (µM) | Reference |

| Gnetumoside A | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | 14.5 | [2] |

| Dexamethasone (Control) | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | 13.35 | [2] |

| Gnetumoside B | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | 27.88 | [2] |

Table 3.3: Cytotoxic Activity of Steroidal Saponins

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Novel Saponin (B1150181) Glycoside | MDA-MB-468 (Breast Cancer) | 12.5 | [3] |

| Novel Saponin Glycoside | Caco-2 (Colon Cancer) | 12.5 | [3] |

| Novel Saponin Glycoside | MCF-7 (Breast Cancer) | 100 | [3] |

| Polyphyllin D | SGC-7901 (Gastric Cancer) | 3.03 | [4] |

| Polyphyllin D | AGS (Gastric Cancer) | 2.18 | [4] |

| Polyphyllin D | MGC-803 (Gastric Cancer) | 4.10 | [4] |

Experimental Protocols

Extraction and Isolation of Steroidal Sapogenins (General Protocol)

This protocol is a generalized procedure based on methods for extracting steroidal saponins from plant materials and can be adapted for the isolation of this compound.[5][6][7]

Workflow for Extraction and Isolation

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 85% ethanol, using either maceration or a Soxhlet apparatus.[7] The extraction is typically carried out for several hours to ensure exhaustive extraction of the saponins.

-

Filtration and Concentration: The extract is filtered to remove the plant debris, and the solvent is evaporated under reduced pressure to yield a crude saponin extract.

-

Acid Hydrolysis: The crude saponin extract is subjected to acid hydrolysis (e.g., by refluxing with 2M HCl or H₂SO₄) to cleave the glycosidic bonds and liberate the aglycone (sapogenin).

-

Isolation of Sapogenins: Upon cooling, the sapogenins precipitate out of the acidic solution. The precipitate is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude sapogenin mixture is then purified using column chromatography on silica (B1680970) gel or alumina.[8] The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual sapogenins. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the pure this compound are pooled and the solvent is evaporated to yield the purified compound.

In Vitro Anti-inflammatory Activity Assay: Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[9][10][11]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of this compound.

-

Control Preparation: A control is prepared with 2.0 mL of distilled water instead of the this compound solution.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Heat-induced Denaturation: The mixtures are then heated at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of this compound required to inhibit protein denaturation by 50%) is determined by plotting the percentage inhibition against the concentration of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13][14][15][16]

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay: Ellman's Method